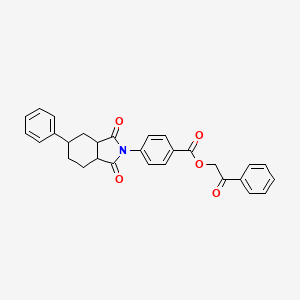![molecular formula C19H22N4O3S B12471147 ethyl ({2-[(E)-phenyldiazenyl]-5-propoxyphenyl}carbamothioyl)carbamate](/img/structure/B12471147.png)
ethyl ({2-[(E)-phenyldiazenyl]-5-propoxyphenyl}carbamothioyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a phenyldiazenyl group, a propoxyphenyl group, and a carbamothioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenol with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of the carbamothioyl group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or acetonitrile, often with the addition of a base to enhance nucleophilicity.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted carbamates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a protecting group for amines.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its role as a biofilm inhibitor, where it disrupts the formation and maintenance of bacterial biofilms by targeting key proteins involved in biofilm synthesis and stability .
Vergleich Mit ähnlichen Verbindungen
Ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate can be compared with other carbamate derivatives, such as:
Ethyl N-(2-phenethyl)carbamate: Known for its biofilm inhibition properties against MRSA.
Methyl carbamate: Commonly used as a carbamoyl donor in organic synthesis.
tert-Butyl N-(2-aminoethyl)carbamate: Utilized as a protecting group for amines in peptide synthesis.
The uniqueness of ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H22N4O3S |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
ethyl N-[(2-phenyldiazenyl-5-propoxyphenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C19H22N4O3S/c1-3-12-26-15-10-11-16(23-22-14-8-6-5-7-9-14)17(13-15)20-18(27)21-19(24)25-4-2/h5-11,13H,3-4,12H2,1-2H3,(H2,20,21,24,27) |
InChI-Schlüssel |
PYBHPHSYODLHAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=C(C=C1)N=NC2=CC=CC=C2)NC(=S)NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12471069.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide](/img/structure/B12471073.png)
![Dimethyl 5-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B12471079.png)

![2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide](/img/structure/B12471083.png)
![5-Methyl-2-(propan-2-yl)phenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate (non-preferred name)](/img/structure/B12471084.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12471093.png)

![N'-[[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-N-(4-methoxyphenyl)oxamide](/img/structure/B12471098.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12471110.png)

![2-{3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide](/img/structure/B12471132.png)

![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12471141.png)
